3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylmethoxyethyl)oxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYQLQAUNOKVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCOCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde typically involves the reaction of 3-hydroxyoxolane with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-[2-(Benzyloxy)ethyl]oxolane-3-carboxylic acid
Reduction: 3-[2-(Benzyloxy)ethyl]oxolane-3-methanol
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow it to participate in chemical reactions that lead to the formation of complex organic compounds.
Case Study: Synthesis of Dihydropyridine Derivatives
A notable application of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is its use in the synthesis of dihydropyridine derivatives, which are known for their antihypertensive properties. Research indicates that modifications to this compound can enhance its biological activity. For instance, derivatives synthesized from this compound showed significant bradycardic effects comparable to established medications like mibefradil, demonstrating its potential in cardiovascular therapeutics .
Drug Discovery
The oxetane ring present in this compound contributes to its utility in drug discovery campaigns. The unique properties of oxetanes, such as low molecular weight and high polarity, make them attractive for developing new therapeutic agents.
Case Study: Oxetanes in Drug Development
Recent studies have highlighted the role of oxetanes, including derivatives of this compound, in enhancing the selectivity and efficacy of drugs targeting G protein-coupled receptors (GPCRs). The incorporation of this compound into drug candidates has led to improved binding affinities and biological activities, showcasing its significance in designing novel therapeutics .
Organic Synthesis
In addition to its medicinal applications, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules.
Table: Summary of Synthetic Applications
Biological Applications
The compound's ability to act as an organic buffer makes it useful in biological and biochemical applications. It can stabilize pH levels in various experimental setups, facilitating biochemical reactions that require specific conditions.
Case Study: Buffering Agent
Research has demonstrated the effectiveness of this compound as an organic buffer in biological assays. Its stability under physiological conditions allows it to maintain optimal pH levels during enzymatic reactions, which is crucial for accurate experimental results .
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The benzyloxy group can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzyloxy-substituted cyclic ethers and esters. Below is a comparative analysis with analogous compounds from the evidence, focusing on structural features, applications, and synthetic utility.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Diversity :
- The oxolane ring in the target compound provides a rigid, oxygen-containing framework, contrasting with cyclobutane or cyclopropane cores in analogues. This affects steric hindrance and electronic properties, influencing reactivity in ring-opening or functionalization reactions .
- Linear chains (e.g., 5-(benzyloxy)pentan-2-ol) lack the conformational constraints of cyclic systems, offering flexibility in synthetic pathways .
Functional Group Variations :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions), unlike ester or carboxylic acid groups in analogues. This makes it more reactive toward carbon-carbon bond formation .
- Benzyloxy groups across all compounds serve as temporary hydroxyl protections, but their placement on different scaffolds (e.g., cyclopropane vs. oxolane) alters deprotection kinetics and compatibility with reaction conditions .
Synthetic Utility :
- The oxolane-aldehyde combination is particularly valuable for synthesizing chiral molecules, as the tetrahydrofuran ring can act as a stereochemical control element .
- Cyclobutane- and cyclopropane-based analogues (e.g., methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate) are prioritized in medicinal chemistry for their strain-induced reactivity and bioactivity .
Research Findings and Limitations
- Stability : Benzyloxy-substituted oxolanes exhibit greater thermal stability compared to cyclopropane derivatives, which are prone to ring-opening under acidic conditions .
- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence, highlighting a need for further experimental characterization .
Biological Activity
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H14O3. Its structure features an oxolane ring, which contributes to its unique reactivity and biological properties. Understanding the chemical properties is crucial for exploring its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Effects: Some derivatives have shown activity against various bacterial strains.
- Antitumor Properties: Certain structural analogs have been evaluated for their potential in cancer therapy.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymatic activities, leading to altered metabolic pathways in target cells.
Case Studies and Research Findings
- Antitumor Activity : A study explored the antitumor effects of structurally related compounds in in vitro models using aggressive cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications .
- Enzyme Interaction : Investigations into enzyme inhibition revealed that compounds with similar structures can effectively inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Data Tables
Q & A
Basic Questions
Q. What are the key functional groups in 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde, and how can they be characterized experimentally?
- Functional Groups :
- Oxolane (tetrahydrofuran) ring : Provides rigidity and influences solubility.
- Benzyloxy group : Aromatic ether with potential for hydrogen bonding or π-π interactions.
- Aldehyde group : Electrophilic site for nucleophilic additions (e.g., condensation reactions).
- Characterization Methods :
- NMR : and NMR to identify aldehyde protons (~9-10 ppm) and benzyloxy aromatic protons (6.5-7.5 ppm).
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm) and ether C-O stretch (~1100 cm).
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the oxolane ring .
Q. What synthetic methodologies are recommended for preparing this compound?
- Multi-Step Synthesis :
Oxolane Ring Formation : Cyclization of diols or epoxides under acidic conditions.
Benzyloxyethyl Sidechain Introduction : Alkylation or Mitsunobu reaction using benzyl-protected alcohols.
Aldehyde Installation : Oxidation of a primary alcohol (e.g., using PCC or Swern oxidation) or via formylation reactions.
- Critical Considerations :
- Use protecting groups (e.g., benzyl for alcohols) to avoid side reactions.
- Monitor reaction progress via TLC or LC-MS to ensure intermediate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound?
- Potential Causes :
- Diastereomer Formation : Check for stereochemical impurities using chiral HPLC or polarimetry.
- Conformational Dynamics : Variable-temperature NMR to assess rotational barriers in the oxolane ring.
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to rule out solvent-induced shifts.
- Methodology :
- Combine 2D NMR (COSY, HSQC) to assign signals unambiguously .
Q. What experimental design strategies optimize the aldehyde group’s reactivity in cross-coupling or condensation reactions?
- Reaction Optimization :
- Catalyst Screening : Test Lewis acids (e.g., BF·OEt) or organocatalysts for aldol condensations.
- Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize transition states.
- Temperature Control : Lower temperatures (−20°C to 0°C) to minimize aldehyde oxidation.
- Validation :
- Monitor reaction kinetics via in-situ FTIR or quenching followed by GC-MS analysis .
Q. How can computational modeling predict the compound’s biological interactions or pharmacokinetic properties?
- Approaches :
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- Data Sources :
- Reference structurally similar compounds (e.g., oxolane-3-carboxylic acid derivatives) for validation .
Q. What strategies mitigate stability issues (e.g., aldehyde oxidation) during storage or handling?
- Stabilization Methods :
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Low-Temperature Storage : Maintain at 2–8°C in amber vials to limit photodegradation.
- Additives : Include antioxidants (e.g., BHT) or stabilize as a Schiff base derivative.
- Testing :
- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
